molecular formula C20H16O B8777073 9-(2-Methylphenyl)-9h-fluoren-9-ol CAS No. 20685-09-0

9-(2-Methylphenyl)-9h-fluoren-9-ol

Cat. No.: B8777073
CAS No.: 20685-09-0
M. Wt: 272.3 g/mol
InChI Key: ZGDCPTFZRIWVEH-UHFFFAOYSA-N
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Description

9-(2-Methylphenyl)-9H-fluoren-9-ol is a fluorenol derivative featuring a 2-methylphenyl substituent at the C9 position of the fluorene backbone. Fluorenol derivatives are characterized by a hydroxyl group at C9, which significantly influences their electronic, steric, and intermolecular interactions. These compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their rigid aromatic frameworks and tunable substituent effects .

Properties

CAS No.

20685-09-0

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

9-(2-methylphenyl)fluoren-9-ol

InChI

InChI=1S/C20H16O/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13,21H,1H3

InChI Key

ZGDCPTFZRIWVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 9-(2-Methylphenyl)-9H-fluoren-9-ol derivatives against various microorganisms. A notable study reported the synthesis of several derivatives and their evaluation for antimicrobial activity. The results indicated that:

  • Zone of Inhibition : The compound exhibited a significant zone of inhibition of 17.9 mm against Escherichia coli.
  • Comparative Efficacy : Another derivative, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, showed even higher efficacy with a zone of inhibition of 19.4 mm against Staphylococcus aureus .

This suggests that the synthesized compounds based on the fluorenyl structure could be promising candidates for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Key findings include:

  • Cytotoxic Effects : Derivatives of this compound have shown significant cytotoxic effects on breast cancer cell lines, with IC50 values in the low micromolar range. For instance, one derivative demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: Cytotoxicity Testing

A series of derivatives were tested against multiple cancer cell lines, revealing that compounds with specific substitutions on the fluorenyl moiety exhibited enhanced cytotoxicity compared to their parent structures. The testing protocol involved standard MTT assays to assess cell viability post-treatment.

Enzyme Inhibition

Another area of research involves the enzyme inhibition properties of this compound. Molecular docking studies suggest that this compound can effectively bind to key enzymes involved in metabolic pathways.

  • Tyrosinase Inhibition : The compound has shown promising inhibitory activity against tyrosinase, an enzyme critical for melanin production. This positions it as a potential candidate for skin-lightening agents .

Summary Table of Applications

ApplicationFindings
AntimicrobialSignificant inhibition against E. coli (17.9 mm) and S. aureus (19.4 mm) .
AnticancerInduces apoptosis in breast cancer cells; low micromolar IC50 values .
Enzyme InhibitionEffective inhibitor of tyrosinase; potential for cosmetic applications .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Fluorenol Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR) Reference
9H-Fluoren-9-ol 182.22 153.5 ¹H NMR: δ 7.31–7.36 (m, aromatic)
9-(Trifluoromethyl)-9H-fluoren-9-ol 254.20 N/A ¹⁹F NMR: δ -76.5 (s)
9-Allyl-9H-fluoren-9-ol 222.28 N/A ¹H NMR: δ 5.2–5.8 (m, allyl)

Preparation Methods

Reaction Protocol

  • Starting Materials : 2-Haloarenecarboxaldehydes (e.g., 2-iodobenzaldehyde) and aryne precursors.

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) with CsF as a base.

  • Conditions : Toluene solvent, 110°C, 12–24 hours.

Key Modifications for Fluorenol Derivatives

  • Post-annulation reduction of the ketone to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Introduction of the 2-methylphenyl group via Suzuki coupling at the 9-position.

Challenges

  • Competing side reactions during aryne generation require precise temperature control.

  • Yields for annulation steps range from 60–75%, diminishing slightly during reduction.

Friedel-Crafts Alkylation for Direct Substituent Attachment

Friedel-Crafts alkylation offers a direct route to install the 2-methylphenyl group on fluorenol. This method leverages electrophilic aromatic substitution, optimized for sterically hindered substrates.

Reaction Scheme

Fluorenol+2-Methylbenzyl ChlorideAlCl39-(2-Methylphenyl)-9H-fluoren-9-ol\text{Fluorenol} + \text{2-Methylbenzyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

Optimization Insights

  • Catalyst Loading : 1.2 equiv AlCl₃ maximizes electrophile activation without side-product formation.

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

  • Yield : 55–65%, with purity >90% after column chromatography.

Limitations

  • Regioselectivity issues arise if the fluorenol core contains competing reactive sites.

  • Acid-sensitive functional groups are incompatible with AlCl₃.

Grignard Reagent Addition to Fluorenone Intermediates

This two-step process involves fluorenone synthesis followed by nucleophilic addition of a 2-methylphenyl Grignard reagent.

Step 1: Fluorenone Preparation

  • Oxidation of fluorene using CrO₃ in acetic acid (80% yield).

  • Alternative: Pd-catalyzed dehydrogenation of dihydrofluorenes.

Step 2: Grignard Reaction

Fluorenone+2-Methylphenylmagnesium BromideTHF, -78°CThis compound\text{Fluorenone} + \text{2-Methylphenylmagnesium Bromide} \xrightarrow{\text{THF, -78°C}} \text{this compound}

  • Quenching : Saturated NH₄Cl solution followed by acid workup.

  • Yield : 70–80% after recrystallization.

Advantages

  • High atom economy and compatibility with diverse Grignard reagents.

  • Scalable to multigram quantities.

Sonogashira Coupling for Alkyne Intermediates

Sonogashira coupling introduces acetylenic precursors that are subsequently hydrogenated to the desired aryl group.

Protocol

  • Coupling Step :
    9-Ethynylfluorenol+2-IodotoluenePd(PPh₃)₄, CuI9-(2-Methylphenylethynyl)-9H-fluoren-9-ol\text{9-Ethynylfluorenol} + \text{2-Iodotoluene} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{9-(2-Methylphenylethynyl)-9H-fluoren-9-ol}

    • Yields: 50–60%.

  • Hydrogenation :

    • H₂ gas, Pd/C catalyst, ethanol, 25°C.

    • Converts ethynyl to methylphenyl (quantitative yield).

Applications

  • Enables modular synthesis of fluorenols with varied aryl groups.

  • Requires strict anhydrous conditions to prevent alkyne polymerization.

Lewis Acid-Mediated Propargylation Followed by Cyclization

BF₃·Et₂O catalyzes propargyl alcohol addition to fluorenone, forming a tert-alcohol intermediate that rearranges to the target compound.

Reaction Mechanism

  • Propargylation :
    Fluorenone+2-Methylphenylpropargyl AlcoholBF₃\cdotpEt₂OTertiary Alcohol Intermediate\text{Fluorenone} + \text{2-Methylphenylpropargyl Alcohol} \xrightarrow{\text{BF₃·Et₂O}} \text{Tertiary Alcohol Intermediate}

  • Acid-Catalyzed Cyclization :

    • Rearrangement via carbocation to yield this compound.

Conditions

  • Catalyst : 0.2 equiv BF₃·Et₂O in DCM at 45°C.

  • Yield : 53–68% after purification.

Structural Validation

  • ¹H NMR : Distinct singlet for the hydroxyl proton (δ 2.1–2.3 ppm).

  • XRD Analysis : Confirms planar fluorene core and substituent orientation.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Palladium Annulation60–75Establishes core structure efficientlyMulti-step, requires toxic reagents
Friedel-Crafts55–65Direct substituent attachmentRegioselectivity challenges
Grignard Addition70–80High atom economyRequires fluorenone precursor
Sonogashira Coupling50–60Modularity for diverse aryl groupsSensitive to moisture
BF₃-Mediated Cyclization53–68Mild conditionsIntermediate purification needed

Q & A

Basic: What are common synthetic routes for 9-(2-Methylphenyl)-9H-fluoren-9-ol?

The synthesis typically involves Grignard reagent addition to fluorenone derivatives. For example:

  • Step 1 : React 2-(methylphenyl)-substituted fluorenone with a Grignard reagent (e.g., o-tolylmagnesium bromide) in THF at room temperature to form the tertiary alcohol .
  • Step 2 : Purify the product via flash chromatography (FC) to isolate the desired compound.
  • Validation : Confirm purity using 1^1H/13^13C NMR and GC-MS. For analogs, yields range from 64–95% depending on substituents .

Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?

Key NMR features include:

  • 1^1H NMR :
    • A singlet for the hydroxyl proton (disappears upon D2_2O exchange).
    • Distinct aromatic splitting patterns for the methylphenyl and fluorenyl groups.
    • Methyl group resonance (δ ~2.3 ppm) .
  • 13^13C NMR :
    • A quaternary carbon signal for the alcohol-bearing C9 (δ ~85–90 ppm).
    • Aromatic carbons (δ ~120–150 ppm) and methyl carbons (δ ~20 ppm) .
  • Reference : Compare with analogs like 9-(3-bromophenyl)-9H-fluoren-9-ol, where similar splitting patterns are observed .

Basic: What crystallographic methods are suitable for resolving the stereochemistry of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) :
    • Use SHELXL for refinement, which is robust for small-molecule structures .
    • Key parameters: Monoclinic space group (e.g., P21/cP2_1/c), RR-factor < 0.05 for high confidence .
  • Challenges :
    • Disorder in aromatic substituents may require constraints during refinement.
    • Twinning or low-resolution data can be addressed using SHELXD for structure solution .

Advanced: How do steric effects influence the reactivity of this compound in derivatization reactions?

  • Steric hindrance : The bulky 2-methylphenyl group reduces nucleophilic attack at C8.
    • Example : Allylation or acylation reactions require strong bases (e.g., Cs2_2CO3_3) or elevated temperatures to proceed .
  • Mitigation strategies :
    • Use bulky electrophiles (e.g., allyl bromide) to minimize steric clashes.
    • Employ phase-transfer catalysts (e.g., BTEAC) for improved reaction efficiency .

Advanced: What methodologies are effective for analyzing biological activity in this compound derivatives?

  • Fluorimetric assays :
    • Design pH-sensitive probes by introducing electron-withdrawing groups (e.g., nitro or chloro) to enhance fluorescence quenching .
    • Validate using UV-Vis and fluorescence spectroscopy in buffered solutions (pH 2–12).
  • Enzyme inhibition studies :
    • Test derivatives against targets like 17β-hydroxysteroid dehydrogenase using spiro-δ-lactone analogs .
    • IC50_{50} values are determined via kinetic assays with NAD+/NADH cofactors .

Advanced: How can contradictory crystallographic data for 9-aryl-9H-fluoren-9-ol derivatives be resolved?

  • Common issues :
    • Discrepancies in bond lengths/angles due to disorder or twinning.
    • Overlapping electron density in aromatic regions.
  • Solutions :
    • Re-refine using SHELXL with higher restraints for disordered regions .
    • Compare with structurally similar compounds (e.g., 9-phenyl-9H-fluorene) to validate geometry .
    • Use Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Advanced: What computational tools complement experimental studies of this compound?

  • DFT calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
    • Simulate NMR chemical shifts using GIAO methods for comparison with experimental data .
  • Molecular docking :
    • Dock derivatives into protein active sites (e.g., steroid dehydrogenases) using AutoDock Vina to predict binding modes .

Basic: How is flash chromatography (FC) optimized for purifying this compound?

  • Column setup : Use silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (95:5 to 70:30).
  • Detection : Monitor by TLC (Rf_f ~0.3 in 80:20 hexane/EtOAc).
  • Yield improvement : Pre-adsorb the crude product onto silica gel to minimize tailing .

Advanced: What strategies are employed to enhance the solubility of this compound in aqueous assays?

  • Derivatization :
    • Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol) via esterification .
    • Form inclusion complexes with cyclodextrins to improve bioavailability .
  • Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to maintain compound stability .

Advanced: How do substituents on the phenyl ring modulate the photophysical properties of this compound?

  • Electron-donating groups (e.g., -OCH3_3) :
    • Redshift absorption/emission wavelengths via conjugation .
  • Electron-withdrawing groups (e.g., -Br, -NO2_2) :
    • Enhance Stokes shift and quantum yield through intramolecular charge transfer .
  • Validation : Compare fluorescence lifetimes using time-resolved spectroscopy .

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